

An In-depth Technical Guide to Biotin-PEG36-PFP Ester

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Compound of Interest		
Compound Name:	Biotin-PEG36-PFP ester	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG36-PFP ester is a high-purity, versatile biotinylation reagent and a long-chain polyethylene glycol (PEG) linker. It is an invaluable tool in bioconjugation, proteomics, and the burgeoning field of targeted protein degradation. This molecule features three key components: a biotin moiety for high-affinity binding to streptavidin and avidin, a 36-unit polyethylene glycol (PEG36) spacer arm to enhance solubility and reduce steric hindrance, and a pentafluorophenyl (PFP) ester for efficient and stable covalent bond formation with primary and secondary amines.

The PFP ester is a highly reactive functional group that offers greater stability against hydrolysis in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible bioconjugation reactions.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols related to **Biotin-PEG36-PFP ester**.

Chemical and Physical Properties

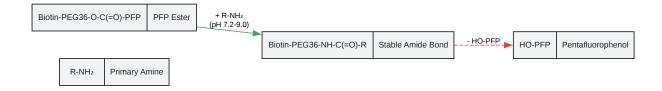
Biotin-PEG36-PFP ester is a well-defined molecule with consistent physical and chemical characteristics crucial for reproducible experimental outcomes.



Property	Value	Reference(s)
Chemical Formula	C91H164F5N3O40S	[5][6]
Molecular Weight	2067.4 g/mol	[5]
Purity	Typically ≥98%	[5]
Appearance	White to off-white solid	[7]
Solubility	Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Dichloromethane (DCM).[5][6] Sparingly soluble in aqueous buffers.	[5][6]
Storage	Store at -20°C, desiccated, and protected from moisture. [5][7] Equilibrate to room temperature before opening to prevent moisture condensation.[3]	[3][5][7]

Reaction Mechanism

The core utility of **Biotin-PEG36-PFP ester** lies in its ability to covalently link to biomolecules. The PFP ester moiety reacts with nucleophilic primary and secondary amines, commonly found on the side chains of lysine residues in proteins, to form a stable amide bond. This reaction proceeds efficiently under mild basic conditions (pH 7.2-9.0), with the release of pentafluorophenol as a byproduct.[8][9]





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Caption: Reaction of **Biotin-PEG36-PFP ester** with a primary amine.

Key Applications

The unique properties of **Biotin-PEG36-PFP ester** make it suitable for a range of advanced applications in life science research and drug development.

Biotinylation of Proteins and Antibodies

Biotinylation is the process of attaching biotin to a molecule of interest. The long, hydrophilic PEG36 spacer of **Biotin-PEG36-PFP ester** enhances the accessibility of the biotin moiety for binding to streptavidin or avidin, which is crucial for various detection and purification assays such as ELISA, Western blotting, immunohistochemistry, and affinity chromatography.[10][11]

Proteolysis-Targeting Chimeras (PROTACs)

Biotin-PEG36-PFP ester serves as a versatile linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[12][13] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[13][14][15] The PEG linker in PROTACs is crucial for modulating the molecule's solubility, cell permeability, and the spatial orientation of the target protein and E3 ligase to form a productive ternary complex.[16][17]

Cross-Linking Mass Spectrometry (XL-MS)

In XL-MS, chemical cross-linkers are used to create covalent bonds between amino acid residues that are in close proximity in a protein or protein complex.[18] The resulting cross-linked peptides can be identified by mass spectrometry, providing valuable information about protein structure and protein-protein interactions.[19][20][21] Biotin-containing cross-linkers like **Biotin-PEG36-PFP ester** enable the enrichment of low-abundance cross-linked peptides from complex mixtures using streptavidin affinity purification, thereby simplifying the mass spectrometry analysis.[1][18][19][20]

Experimental Protocols



The following are detailed methodologies for common applications of **Biotin-PEG36-PFP** ester.

General Protocol for Protein Biotinylation

This protocol provides a general guideline for the biotinylation of a protein, such as an antibody, using **Biotin-PEG36-PFP ester**. Optimization may be required for specific proteins and applications.

Materials:

- Protein of interest (in an amine-free buffer, e.g., PBS, at 1-10 mg/mL)
- Biotin-PEG36-PFP ester
- Anhydrous DMSO or DMF
- Amine-free reaction buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.5)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- · Desalting column or dialysis cassette for purification

Procedure:

- Protein Preparation: If the protein solution contains primary amines (e.g., Tris buffer),
 exchange it into an amine-free reaction buffer.[22][23] Adjust the protein concentration to 2-5 mg/mL.[8]
- Biotin-PEG36-PFP Ester Solution Preparation: Immediately before use, dissolve the Biotin-PEG36-PFP ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[10]
 [22]
- Biotinylation Reaction:
 - Add the Biotin-PEG36-PFP ester stock solution to the protein solution to achieve a final molar excess of 10- to 50-fold over the protein. The optimal ratio should be determined empirically.[22]

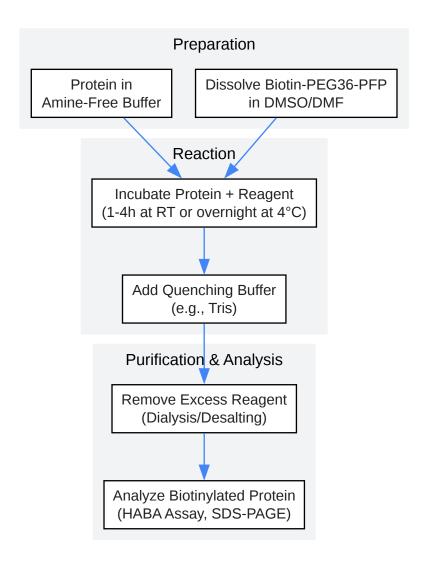
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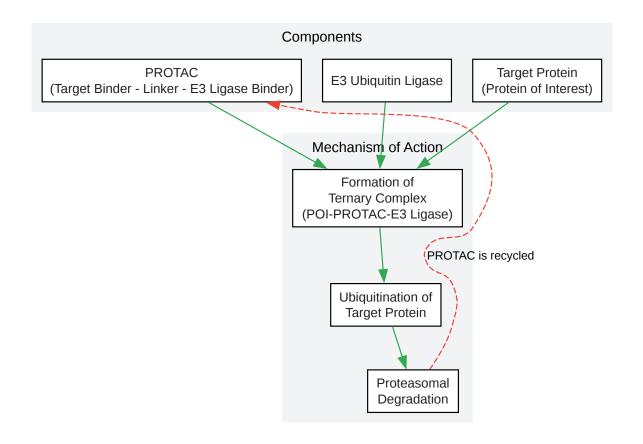


- Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[8]
- Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to stop the reaction.[10]
- Purification: Remove the excess, unreacted biotinylation reagent and byproducts by dialysis against PBS or by using a desalting column.[11][22]
- Analysis: The degree of biotinylation can be quantified using methods such as the HABA assay.[24] The biotinylated protein can be analyzed by SDS-PAGE.

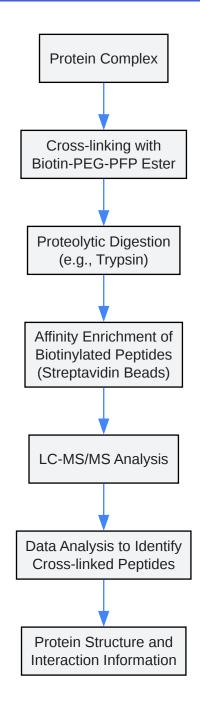












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